N'-(1,3-benzothiazol-2-yl)-4-methyl-N-[(4-methylphenyl)carbonyl]benzohydrazide
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Overview
Description
N’-(1,3-benzothiazol-2-yl)-4-methyl-N-[(4-methylphenyl)carbonyl]benzohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-benzothiazol-2-yl)-4-methyl-N-[(4-methylphenyl)carbonyl]benzohydrazide typically involves the condensation of 2-aminobenzothiazole with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(1,3-benzothiazol-2-yl)-4-methyl-N-[(4-methylphenyl)carbonyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
N’-(1,3-benzothiazol-2-yl)-4-methyl-N-[(4-methylphenyl)carbonyl]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of N’-(1,3-benzothiazol-2-yl)-4-methyl-N-[(4-methylphenyl)carbonyl]benzohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-4-methoxybenzamide
- N-(1,3-benzothiazol-2-yl)-4-methyl-3-nitrobenzamide
- N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide
Uniqueness
N’-(1,3-benzothiazol-2-yl)-4-methyl-N-[(4-methylphenyl)carbonyl]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C23H19N3O2S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-4-methyl-N-(4-methylbenzoyl)benzohydrazide |
InChI |
InChI=1S/C23H19N3O2S/c1-15-7-11-17(12-8-15)21(27)26(22(28)18-13-9-16(2)10-14-18)25-23-24-19-5-3-4-6-20(19)29-23/h3-14H,1-2H3,(H,24,25) |
InChI Key |
SKCFEUPWKBIBLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C(=O)C2=CC=C(C=C2)C)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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